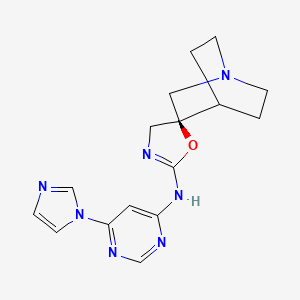

BMS-933043

Description

Properties

IUPAC Name |

(3R)-N-(6-imidazol-1-ylpyrimidin-4-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-4H-1,3-oxazole]-2'-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O/c1-4-22-5-2-12(1)16(9-22)8-18-15(24-16)21-13-7-14(20-10-19-13)23-6-3-17-11-23/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,18,19,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXBHTUZCPORKT-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C3(C2)CN=C(O3)NC4=CC(=NC=N4)N5C=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@]3(C2)CN=C(O3)NC4=CC(=NC=N4)N5C=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism of Action of BMS-933043: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of BMS-933043, a novel investigational compound. The information is tailored for researchers, scientists, and drug development professionals, offering a consolidated resource on its preclinical and early clinical profile.

Core Compound Details

BMS-933043 was the subject of a Phase 1 clinical trial to assess its safety, tolerability, and pharmacokinetics. The study, identified as CN171-002 (NCT01605994), was a multiple ascending-dose investigation in healthy subjects.[1] While the specific molecular target and a detailed mechanism of action are not publicly disclosed in the clinical trial registry, the study design provides foundational safety and pharmacokinetic data crucial for understanding the compound's behavior in humans.

Quantitative Data Summary

At present, no public quantitative data, such as binding affinities (Kd, Ki) or in vitro/in vivo potency (IC50, EC50), for BMS-933043 is available in the public domain. The primary source of information remains the completed Phase 1 clinical trial, which focused on safety and pharmacokinetic parameters.

Table 1: Clinical Trial Overview of BMS-933043

| Parameter | Details |

| Compound | BMS-933043 |

| Clinical Trial ID | NCT01605994 |

| BMS Protocol No. | CN171-002 |

| Study Title | Multiple Ascending-Dose Study to Evaluate the Safety, Tolerability and Pharmacokinetics of BMS-933043 in Healthy Subjects |

| Phase | Phase 1 |

| Status | Completed |

| Primary Focus | Safety, Tolerability, Pharmacokinetics |

Experimental Protocols

Phase 1 Clinical Trial Methodology (NCT01605994)

The study was a multiple ascending-dose design conducted in healthy volunteers. This type of study is critical in early-stage drug development to determine the safety profile of a new compound across a range of doses and to understand how it is absorbed, distributed, metabolized, and excreted (ADME).

Workflow for a Multiple Ascending-Dose Study:

Signaling Pathways and Logical Relationships

As the specific molecular target and signaling pathway of BMS-933043 have not been publicly disclosed, a diagram of its mechanism of action cannot be constructed at this time. The development of this compound appears to have been discontinued, as there is no further information available in the public domain beyond the completed Phase 1 trial.

The logical relationship for the public information flow regarding BMS-933043 can be visualized as follows:

References

BMS-933043: A Technical Guide to its Binding Affinity for the α7 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of BMS-933043, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). The document collates quantitative binding data, detailed experimental protocols for receptor binding assays, and a visual representation of the associated signaling pathways, designed to serve as a comprehensive resource for researchers in neuroscience and drug development.

Core Data Presentation: Binding Affinity of BMS-933043

The binding affinity of BMS-933043 for the α7 nicotinic acetylcholine receptor has been characterized through radioligand binding assays, demonstrating high potency for both native and recombinant receptors. The quantitative data from these studies are summarized below.

| Receptor Species | Preparation | Radioligand | Ki (nM) |

| Rat | Native (Brain tissue) | [3H]-A-585539 | 3.3 |

| Human | Recombinant | [3H]-A-585539 | 8.1 |

Experimental Protocols

A detailed methodology for determining the binding affinity of BMS-933043 to the α7 nAChR through a competitive radioligand binding assay is outlined below. This protocol is synthesized from established methodologies for α7 nAChR binding assays.

Materials and Reagents

-

Receptor Source: Rat brain tissue or cell lines (e.g., HEK293) stably expressing the recombinant human α7 nAChR.

-

Radioligand: [3H]-A-585539.

-

Test Compound: BMS-933043.

-

Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM unlabeled A-585539 or 10 µM nicotine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2, 2 mM CaCl2, and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration: 96-well glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine (PEI).

-

Scintillation Cocktail.

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, liquid scintillation counter.

Receptor Membrane Preparation (from Rat Brain)

-

Euthanize rats and rapidly dissect the brain tissue (e.g., hippocampus or cortex) on ice.

-

Homogenize the tissue in 10 volumes of ice-cold assay buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh, ice-cold assay buffer and repeat the centrifugation step.

-

Resuspend the final pellet in a known volume of assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Store the membrane aliquots at -80°C until use.

Competitive Radioligand Binding Assay

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of various concentrations of BMS-933043 (e.g., 0.1 nM to 10 µM).

-

50 µL of [3H]-A-585539 at a final concentration close to its Kd value.

-

150 µL of the receptor membrane preparation (typically 50-100 µg of protein).

-

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of the non-specific binding control.

-

Incubate the plate at room temperature (approximately 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of BMS-933043.

-

Determine the IC50 value (the concentration of BMS-933043 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Signaling Pathway Diagram

The activation of the α7 nAChR by an agonist like BMS-933043 initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. This diagram illustrates the key downstream pathways.

Caption: Downstream signaling pathways activated by α7 nAChR agonism.

Experimental Workflow Diagram

This diagram outlines the logical flow of the competitive radioligand binding assay used to determine the binding affinity of BMS-933043.

Caption: Workflow for the α7 nAChR competitive binding assay.

An In-Depth Technical Guide to the Synthesis of (2R)-N-(6-(1H-imidazol-1-yl)-4-pyrimidinyl)-4’H-spiro[4-azabicyclo[2.2.2]octane-2,5’-oxazol]-2’-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for (2R)-N-(6-(1H-imidazol-1-yl)-4-pyrimidinyl)-4’H-spiro[4-azabicyclo[2.2.2]octane-2,5’-oxazol]-2’-amine, a potent and selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, also known as BMS-933043. This compound has been the subject of clinical investigation for its potential therapeutic applications. The synthesis described herein is a convergent approach, involving the preparation of two key intermediates: the heterocyclic core, 4-chloro-6-(1H-imidazol-1-yl)pyrimidine, and the chiral spirocyclic amine, (2R)-4’H-spiro[4-azabicyclo[2.2.2]octane-2,5’-oxazol]-2’-amine. These intermediates are then coupled in the final step to yield the target molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the C-N bond between the pyrimidine ring and the spirocyclic amine. This leads to two key synthons: the electrophilic 4-chloro-6-(1H-imidazol-1-yl)pyrimidine and the nucleophilic (2R)-4’H-spiro[4-azabicyclo[2.2.2]octane-2,5’-oxazol]-2’-amine.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Synthesis of 4-chloro-6-(1H-imidazol-1-yl)pyrimidine

The synthesis of this pyrimidine-imidazole intermediate likely begins with the commercially available 4,6-dihydroxypyrimidine. Chlorination followed by nucleophilic substitution with imidazole affords the desired product.

Step 1.1: Synthesis of 4,6-dichloropyrimidine

4,6-Dihydroxypyrimidine is chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2] The reaction is typically carried out at elevated temperatures.

Step 1.2: Synthesis of 4-chloro-6-(1H-imidazol-1-yl)pyrimidine

The resulting 4,6-dichloropyrimidine undergoes a nucleophilic aromatic substitution with imidazole.[1] The reaction is generally performed in the presence of a base to neutralize the HCl generated. The regioselectivity of this reaction is a key consideration, and under controlled conditions, monosubstitution can be favored.

Stereoselective Synthesis of (2R)-4’H-spiro[4-azabicyclo[2.2.2]octane-2,5’-oxazol]-2’-amine

The enantioselective synthesis of this chiral spirocyclic amine is the most challenging part of the overall synthesis. A plausible route starts from a chiral precursor, for instance, a derivative of L-proline, to install the required stereochemistry.

Step 2.1: Synthesis of N-Boc-(2R)-4-azabicyclo[2.2.2]octan-2-one

This step involves the construction of the bicyclic core. While specific literature for this exact molecule is scarce, related syntheses of azabicyclo[2.2.2]octanones often employ intramolecular cyclization strategies.[3] An alternative approach could involve a Diels-Alder reaction with a suitable dienophile and diene, followed by further transformations.

Step 2.2: Formation of the Spiro-oxazoline Ring

The ketone at the 2-position of the azabicyclo[2.2.2]octanone is converted to the spiro-oxazoline. This can be achieved through a multi-step sequence, potentially involving the formation of a cyanohydrin, followed by reduction and cyclization. The synthesis of related spiro-oxazolines has been reported, providing a basis for this transformation.[4]

Step 2.3: Introduction of the Amine and Deprotection

The final step in the synthesis of this fragment is the introduction of the 2'-amino group and removal of any protecting groups. This would likely involve the conversion of a suitable functional group on the oxazoline ring to an amine, followed by deprotection of the Boc group on the bicyclic nitrogen.

Final Coupling and Product Formation

The final step is the coupling of the two key intermediates. This is anticipated to be a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[5][6][7][8][9]

Step 3: Synthesis of (2R)-N-(6-(1H-imidazol-1-yl)-4-pyrimidinyl)-4’H-spiro[4-azabicyclo[2.2.2]octane-2,5’-oxazol]-2’-amine

The amino group of the spirocyclic fragment displaces the chlorine atom on the pyrimidine ring. This reaction is often facilitated by a palladium catalyst and a suitable base in an appropriate solvent.

Experimental Workflow

Caption: Overall synthetic workflow.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for similar transformations found in the chemical literature. Optimization of reaction conditions would be necessary to achieve desired yields and purity.

Synthesis of 4-chloro-6-(1H-imidazol-1-yl)pyrimidine

Step 1.1: 4,6-dichloropyrimidine

| Parameter | Value |

| Reactants | 4,6-dihydroxypyrimidine, Phosphorus oxychloride (POCl₃) |

| Stoichiometry | 1 equivalent, 5-10 equivalents |

| Solvent | None (POCl₃ as solvent) |

| Temperature | Reflux (approx. 105 °C) |

| Reaction Time | 2-4 hours |

| Work-up | Quenching with ice-water, extraction with an organic solvent (e.g., ethyl acetate), drying, and concentration. |

| Purification | Distillation or chromatography. |

| Typical Yield | 60-80% |

Protocol: To a flask equipped with a reflux condenser and a stirring bar, 4,6-dihydroxypyrimidine (1.0 eq) is added to phosphorus oxychloride (5-10 eq). The mixture is heated to reflux and stirred for 2-4 hours. After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 4,6-dichloropyrimidine.

Step 1.2: 4-chloro-6-(1H-imidazol-1-yl)pyrimidine

| Parameter | Value |

| Reactants | 4,6-dichloropyrimidine, Imidazole, Base (e.g., K₂CO₃ or Et₃N) |

| Stoichiometry | 1 equivalent, 1.1 equivalents, 1.2 equivalents |

| Solvent | Acetonitrile or DMF |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Work-up | Filtration of salts, concentration of the filtrate, extraction, and drying. |

| Purification | Column chromatography on silica gel. |

| Typical Yield | 50-70% |

Protocol: To a solution of 4,6-dichloropyrimidine (1.0 eq) in acetonitrile, imidazole (1.1 eq) and potassium carbonate (1.2 eq) are added. The mixture is stirred at room temperature for 12-24 hours. The solid is filtered off, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 4-chloro-6-(1H-imidazol-1-yl)pyrimidine.

Stereoselective Synthesis of (2R)-4’H-spiro[4-azabicyclo[2.2.2]octane-2,5’-oxazol]-2’-amine

Due to the complexity and lack of direct literature precedent, a detailed, validated protocol cannot be provided. The synthesis would likely involve multiple steps with careful control of stereochemistry, potentially utilizing chiral auxiliaries or asymmetric catalysis.

Final Coupling

Step 3: (2R)-N-(6-(1H-imidazol-1-yl)-4-pyrimidinyl)-4’H-spiro[4-azabicyclo[2.2.2]octane-2,5’-oxazol]-2’-amine

| Parameter | Value |

| Reactants | 4-chloro-6-(1H-imidazol-1-yl)pyrimidine, (2R)-4’H-spiro[4-azabicyclo[2.2.2]octane-2,5’-oxazol]-2’-amine, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) |

| Stoichiometry | 1 equivalent, 1.1 equivalents, 0.05 equivalents, 0.1 equivalents, 2 equivalents |

| Solvent | Dioxane or Toluene |

| Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

| Work-up | Filtration through Celite, concentration, extraction, and drying. |

| Purification | Column chromatography on silica gel or preparative HPLC. |

| Typical Yield | 40-60% |

Protocol: A mixture of 4-chloro-6-(1H-imidazol-1-yl)pyrimidine (1.0 eq), (2R)-4’H-spiro[4-azabicyclo[2.2.2]octane-2,5’-oxazol]-2’-amine (1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq) in dioxane is degassed and heated to 100 °C under an inert atmosphere for 12-24 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to afford the final product.

Signaling Pathway and Logical Relationships

The target molecule is an α7 nAChR partial agonist. Its mechanism of action involves binding to and activating these receptors, which are ligand-gated ion channels. This activation leads to an influx of cations, primarily Ca²⁺, which in turn modulates various downstream signaling pathways involved in cognitive processes.

Caption: Simplified signaling pathway of the target molecule.

Conclusion

The synthesis of (2R)-N-(6-(1H-imidazol-1-yl)-4-pyrimidinyl)-4’H-spiro[4-azabicyclo[2.2.2]octane-2,5’-oxazol]-2’-amine is a challenging but feasible endeavor for skilled synthetic chemists. The key challenges lie in the stereoselective synthesis of the spiro-amine fragment. The convergent approach outlined in this guide provides a logical pathway to the target molecule. Further research and development would be required to optimize the individual steps and scale up the synthesis for potential pharmaceutical applications.

References

- 1. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 2. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to BMS-933043: A Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist for Cognitive Impairment in Schizophrenia

Disclaimer: This document clarifies that BMS-933043 is a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist. It is not a Glycine Transporter-1 (GlyT1) inhibitor. This guide is based on publicly available preclinical data.

Executive Summary

Cognitive Impairment Associated with Schizophrenia (CIAS) represents a significant unmet medical need, as these symptoms are poorly addressed by current antipsychotic medications that primarily target dopamine D2 receptors.[1][2] A promising alternative strategy involves modulating the glutamatergic and cholinergic systems. BMS-933043 is a novel, potent, and selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist that has been investigated for its potential to ameliorate cognitive deficits in schizophrenia.[3][4] Preclinical studies demonstrate its ability to improve memory and sensory processing in rodent models, and the compound has completed Phase I clinical trials.[3][4] This guide provides a technical overview of the mechanism of action, preclinical data, and experimental methodologies related to the evaluation of BMS-933043.

Mechanism of Action: Targeting the α7 Nicotinic Receptor

The therapeutic rationale for using an α7 nAChR agonist stems from the receptor's role in modulating key neurotransmitter systems involved in cognition. α7 nAChRs are highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.

When activated by its endogenous ligand, acetylcholine, or an exogenous agonist like BMS-933043, the α7 nAChR—a ligand-gated ion channel—opens to allow an influx of cations, primarily Ca²⁺. This influx triggers downstream signaling cascades that enhance the release of neurotransmitters including glutamate, acetylcholine, and dopamine. By potentiating glutamatergic signaling, α7 nAChR agonists can indirectly enhance the function of NMDA and AMPA receptors, which are crucial for synaptic plasticity and cognitive processes. The partial agonist profile of BMS-933043 suggests it may offer a favorable therapeutic window, providing sufficient receptor stimulation to improve cognitive function while minimizing the risk of over-stimulation and potential desensitization.[3]

Preclinical Data

In Vitro Characterization

BMS-933043 was characterized through a series of in vitro assays to determine its binding affinity, functional potency, and selectivity. The compound demonstrates high affinity for both rat and human α7 nAChRs and functions as a partial agonist.[3] Its selectivity is notable, with over 300-fold weaker activity at the structurally related 5-HT3A receptor.[3]

| Parameter | Species/System | Value | Assay Type |

| Binding Affinity (Ki) | Rat (native) | 3.3 nM | Radioligand Binding |

| Human (recombinant) | 8.1 nM | Radioligand Binding | |

| Human 5-HT3A | 2,451 nM | Radioligand Binding | |

| Functional Potency (EC50) | Human | 23.4 nM | Calcium Fluorescence |

| Rat | 0.14 µM | Whole Cell Voltage Clamp | |

| Human | 0.29 µM | Whole Cell Voltage Clamp | |

| Functional Efficacy | Rat | 67% (vs. ACh) | Whole Cell Voltage Clamp |

| Human | 78% (vs. ACh) | Whole Cell Voltage Clamp | |

| Functional Inhibition (IC50) | Human 5-HT3A | 8,066 nM | Antagonist Assay |

| Table 1: Summary of in vitro quantitative data for BMS-933043. Data sourced from[3]. |

In Vivo Efficacy in Animal Models

The pro-cognitive effects of BMS-933043 were evaluated in established rodent models of cognitive and sensory processing deficits relevant to schizophrenia. The compound demonstrated efficacy across multiple models, including reversing deficits induced by NMDA receptor antagonists like MK-801 and phencyclidine (PCP).[3]

| Model | Species | Deficit Induction | Dosing (sc) | Outcome |

| Novel Object Recognition | Mouse | 24-hour delay | 0.1 - 10 mg/kg | Improved recognition memory |

| Y Maze | Mouse | MK-801 | 1 - 10 mg/kg | Reversed deficit in spontaneous alternation |

| Set-Shifting | Rat | MK-801 | Not specified | Reversed induced deficits |

| Auditory Gating | Rat | S(+)ketamine | 0.56 - 3 mg/kg | Improved sensory gating |

| Mismatch Negativity | Rat | Neonatal PCP | 0.03 - 3 mg/kg | Improved auditory discrimination |

| Table 2: Summary of in vivo preclinical efficacy data for BMS-933043. Data sourced from[3]. |

Experimental Protocols & Methodologies

In Vitro Assays

-

Radioligand Binding Assay: Binding affinities (Ki) were likely determined by competitive binding assays using membranes from cells expressing recombinant human α7 nAChR or native rat brain tissue. A specific radioligand (e.g., [³H]α-bungarotoxin) is used, and its displacement by increasing concentrations of BMS-933043 is measured to calculate the Ki value. Selectivity is determined by performing similar assays with membranes expressing other receptor subtypes, such as 5-HT3A.[5]

-

Whole Cell Voltage Clamp Electrophysiology: This technique was used to measure the functional potency (EC50) and efficacy of BMS-933043.[3] Cells expressing the target receptor are voltage-clamped, and the ionic current passing through the channel in response to the application of acetylcholine (full agonist) and BMS-933043 is recorded. The efficacy of BMS-933043 is determined by comparing the maximal current it evokes to the maximal current evoked by acetylcholine.

Animal Models of Cognition

-

Novel Object Recognition (NOR): This task assesses recognition memory. During a familiarization phase, an animal is placed in an arena with two identical objects. After a delay period (e.g., 24 hours), the animal is returned to the arena where one of the original objects has been replaced with a novel one. The time spent exploring the novel versus the familiar object is measured. A cognitively healthy animal will spend significantly more time with the novel object. BMS-933043 was administered before the familiarization phase to test its effects on memory consolidation.[3][4]

-

Pharmacologically-Induced Deficit Models: To model the glutamatergic hypofunction thought to underlie schizophrenia, non-competitive NMDA receptor antagonists like MK-801, ketamine, or PCP are used.[3] These agents induce transient cognitive and sensory processing deficits in rodents that mimic aspects of the human disease. Test compounds like BMS-933043 are administered to assess their ability to prevent or reverse these induced deficits in tasks such as the Y-maze (working memory) or auditory gating (sensory filtering).[3][6]

Clinical Development and Future Directions

BMS-933043 has completed Phase I clinical trials, which primarily assess the safety, tolerability, and pharmacokinetics of a new compound in healthy volunteers.[4] A critical component of such trials for a CNS drug is often to establish target engagement in the human brain.

5.1 Receptor Occupancy via PET

Positron Emission Tomography (PET) is a neuroimaging technique used to measure receptor occupancy (RO) in the living brain.[7] In a typical PET RO study, a radioactive tracer that binds to the target receptor (in this case, α7 nAChR) is administered. The binding potential of the tracer is measured before and after administration of the drug (BMS-933043). The reduction in tracer binding after drug administration reflects the percentage of receptors occupied by the drug.[8][9] This data is crucial for:

-

Confirming that the drug crosses the blood-brain barrier.

-

Establishing the relationship between plasma concentration and central receptor occupancy.

-

Guiding dose selection for subsequent Phase II efficacy trials.

While it is known that BMS-933043 completed Phase I, specific human pharmacokinetic and receptor occupancy data have not been made publicly available in the reviewed sources. The progression of BMS-933043 to later-stage trials for CIAS has not been reported in the provided materials. The landscape for cognitive enhancers in schizophrenia remains challenging, with many compounds, including those with different mechanisms like GlyT1 inhibition, yielding mixed results in clinical trials.[1][10] The development of novel agents like BMS-933043, however, remains a vital area of research for addressing this critical unmet need.

References

- 1. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BMS-933043, a Selective α7 nAChR Partial Agonist for the Treatment of Cognitive Deficits Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. page-meeting.org [page-meeting.org]

- 8. A pharmacokinetic PET study of NK₁ receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Predicting brain occupancy from plasma levels using PET: superiority of combining pharmacokinetics with pharmacodynamics while modeling the relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on BMS-933043: A Search for Information

Despite a comprehensive search of publicly available scientific and medical databases, no preclinical data for a compound designated as BMS-933043 has been identified. This suggests that information regarding this specific Bristol Myers Squibb candidate is not currently in the public domain.

Efforts to locate information on BMS-933043 included targeted searches for its chemical structure, patents, alternative names, and therapeutic targets. These inquiries, conducted across a range of scientific search engines and patent databases, did not yield any specific results. Furthermore, a thorough review of Bristol Myers Squibb's publicly disclosed research and development pipeline did not reveal any mention of a compound with the BMS-933043 identifier.

This absence of information prevents the creation of the requested in-depth technical guide. The core requirements for such a document, including the presentation of quantitative data in structured tables, detailed experimental protocols, and the visualization of signaling pathways and experimental workflows, are contingent upon the availability of primary preclinical research data.

It is possible that BMS-933043 represents an internal designation for a very early-stage compound that has not yet been publicly disclosed. Pharmaceutical companies often maintain confidentiality around their early drug discovery and preclinical development programs until they reach specific milestones, such as investigational new drug (IND) filing or the initiation of clinical trials.

Researchers, scientists, and drug development professionals seeking information on Bristol Myers Squibb's pipeline are encouraged to consult the company's official publications and presentations at major scientific conferences for the most up-to-date and publicly available information on their investigational compounds.

Should preclinical data for BMS-933043 become publicly available in the future, a comprehensive technical guide could be developed to meet the specifications of the original request.

In Vitro Characterization of BMS-933043: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-933043 is a novel, potent, and selective partial agonist of the α7 neuronal nicotinic acetylcholine receptor (nAChR).[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of BMS-933043, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. The data presented herein establishes BMS-933043 as a significant tool for investigating α7 nAChR pharmacology and its potential therapeutic applications in cognitive dysfunction associated with neurological and psychiatric disorders.[1][2]

Introduction to BMS-933043

BMS-933043, chemically identified as (2R)-N-(6-(1H-imidazol-1-yl)-4-pyrimidinyl)-4'H-spiro[4-azabicyclo[2.2.2]octane-2,5'-[2][8]oxazol]-2'-amine, emerged from discovery efforts at Bristol-Myers Squibb.[3][6][8][9] Contrary to initial classifications, it is not a modulator of Kv7 potassium channels but a highly selective partial agonist for the α7 subtype of nAChRs.[1][2] The α7 nAChR is a ligand-gated ion channel widely expressed in brain regions critical for cognition and memory, such as the hippocampus and cortex.[5][8] These receptors are homopentameric ion channels notable for their high permeability to calcium (Ca²⁺), rapid activation and desensitization, and are considered a key therapeutic target for improving cognitive deficits in conditions like schizophrenia.[5][8][10] BMS-933043 has completed Phase I clinical trials.[1][2][4][11]

Quantitative Pharmacological Data

The in vitro profile of BMS-933043 is defined by its high affinity and partial agonist activity at the α7 nAChR, coupled with significant selectivity against other nAChR subtypes and the structurally related 5-HT3A receptor.

Table 1: Binding Affinity of BMS-933043

| Target | Species/System | Assay Type | Radioligand | Kᵢ (nM) | Reference |

| α7 nAChR | Rat (native, brain) | Radioligand Binding | [³H]-A-585539 | 3.3 | [3][6][8] |

| α7 nAChR | Human (recombinant) | Radioligand Binding | [³H]-A-585539 | 8.1 | [3][5][6][8] |

| 5-HT3A Receptor | Human (recombinant) | Radioligand Binding | - | 2,451 | [3][6][8][9] |

Table 2: Functional Activity of BMS-933043

| Target | Species | Assay Type | Parameter | Value (nM) | Relative Efficacy (%) | Reference |

| α7 nAChR | Rat | Ca²⁺ Flux (FLIPR) | EC₅₀ | 23.4 | - | [3][5][6][8] |

| α7 nAChR | Rat | Electrophysiology | EC₅₀ | 140 | 67 (vs. ACh) | [3][6][8][9] |

| α7 nAChR | Human | Electrophysiology | EC₅₀ | 290 | 78 (vs. ACh) | [3][6][8][9] |

| 5-HT3A Receptor | Human | Ca²⁺ Flux (FLIPR) | IC₅₀ (Antagonist) | 8,066 | - | [3][6][8][9] |

Table 3: Selectivity Profile of BMS-933043

| Receptor Subtype | Activity | Value |

| α1β1δε, α3β4, α4β2 nAChRs | Agonist Activity | EC₅₀ > 100,000 nM |

| α1β1δε, α3β4, α4β2 nAChRs | Antagonist Activity | IC₅₀ > 30,000 nM |

| Functional Selectivity | α7 nAChR Agonism vs. 5-HT3A Antagonism | ~345-fold |

Signaling Pathway

Activation of the α7 nAChR by an agonist like BMS-933043 initiates a cascade of intracellular events, primarily driven by the influx of calcium. This increase in intracellular Ca²⁺ acts as a second messenger, influencing numerous downstream signaling pathways that can modulate neurotransmitter release, gene expression, and synaptic plasticity.

Caption: Simplified signaling pathway of the α7 nAChR upon activation by BMS-933043.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of BMS-933043.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (Kᵢ) of BMS-933043 for its target receptor and to assess its selectivity.

Protocol:

-

Membrane Preparation: Membranes were prepared from rat brain tissue (for native receptors) or from cell lines (e.g., HEK293) stably expressing the recombinant human α7 or 5-HT3A receptors.

-

Incubation: A constant concentration of a specific radioligand (e.g., [³H]-A-585539 for α7 nAChR) was incubated with the prepared membranes in the presence of varying concentrations of the test compound (BMS-933043).

-

Equilibrium: The mixture was incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated via rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves were generated, and IC₅₀ values (concentration of compound that inhibits 50% of specific binding) were determined. Kᵢ values were then calculated using the Cheng-Prusoff equation.

Caption: Workflow for the radioligand binding assay.

Calcium Flux (FLIPR) Assay

This functional assay measures the increase in intracellular calcium following receptor activation, providing a high-throughput method to determine agonist potency (EC₅₀) and antagonist activity (IC₅₀).

Protocol:

-

Cell Culture: HEK293 cells stably expressing the rat α7 nAChR were plated in 96- or 384-well microplates.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active dye inside.

-

Compound Addition: The plate was placed in a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of BMS-933043 were automatically added to the wells.

-

Fluorescence Measurement: The FLIPR instrument monitored the change in fluorescence intensity over time. Receptor activation leads to Ca²⁺ influx, which increases the fluorescence of the dye.

-

Data Analysis: Concentration-response curves were generated from the peak fluorescence signal, and EC₅₀ values were calculated to determine agonist potency. For antagonist testing, cells were pre-incubated with the test compound before the addition of a known agonist.

Caption: Workflow for the Calcium Flux (FLIPR) assay.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" electrophysiological technique was used to directly measure the ion currents flowing through the α7 nAChR channel upon activation by BMS-933043, providing detailed information on agonist potency and efficacy.

Protocol:

-

Cell Preparation: HEK293 cells expressing either rat or human α7 nAChRs were used.

-

Patching: A glass micropipette filled with an internal salt solution was brought into contact with a single cell to form a high-resistance "giga-seal". The cell membrane patch under the pipette was then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The cell's membrane potential was held at a constant voltage (e.g., -70 mV) using a patch-clamp amplifier.

-

Compound Application: BMS-933043, at various concentrations, was briefly applied to the cell via a perfusion system.

-

Current Recording: The amplifier recorded the inward current generated by the flow of ions (primarily Ca²⁺ and Na⁺) through the activated α7 nAChR channels.

-

Data Analysis: The magnitude of the current (or the total charge transfer) was plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ was determined. Relative efficacy was calculated by comparing the maximal response elicited by BMS-933043 to that of the full agonist, acetylcholine (ACh).[3][8]

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

The comprehensive in vitro characterization of BMS-933043 firmly establishes its profile as a potent and selective α7 nAChR partial agonist. It demonstrates high binding affinity for both rat and human α7 receptors and functional activity as a partial agonist with substantial efficacy.[3][8] Its high degree of selectivity against other nAChR subtypes and the 5-HT3A receptor underscores its potential as a refined pharmacological tool and a candidate for therapeutic development for cognitive disorders.[1][8] The detailed protocols and summarized data provided in this guide offer a foundational resource for further research into the role of α7 nAChR modulation in the central nervous system.

References

- 1. BMS-933043, a Selective α7 nAChR Partial Agonist for the Treatment of Cognitive Deficits Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 4. forum.schizophrenia.com [forum.schizophrenia.com]

- 5. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia | PLOS One [journals.plos.org]

- 10. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Enigmatic Case of BMS-933043: A Search for a Development History

Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and corporate communications, no specific information has been found regarding the discovery and development history of a compound designated BMS-933043.

This lack of public information suggests that BMS-933043 may represent an internal code for a preclinical candidate that was either discontinued in the early stages of development and never publicly disclosed, or the designation itself is inaccurate. Pharmaceutical companies like Bristol Myers Squibb manage vast pipelines of potential drug candidates, and only a fraction of these ever proceed to clinical trials and public announcement.

Extensive searches for "BMS-933043" in conjunction with terms such as "discovery," "development," "mechanism of action," "target," "patent," and "clinical trial" across numerous scientific search engines and public registries have yielded no relevant results. Furthermore, reviews of publicly available lists of Bristol Myers Squibb's investigational and marketed drugs do not contain this identifier.

Without any foundational information about its molecular target, therapeutic area, or chemical structure, it is not possible to construct the in-depth technical guide and associated visualizations as requested. The core requirements of detailing experimental protocols, presenting quantitative data in tables, and creating signaling pathway diagrams are contingent on the availability of this primary data.

It is possible that information on this compound exists under a different, publicly disclosed name or that it remains part of proprietary, internal research and development records. Researchers and professionals interested in the specifics of Bristol Myers Squibb's drug development programs are encouraged to consult the company's official publications and pipeline updates for information on their publicly announced therapeutic agents.

BMS-933043: A Technical Profile of a Novel α7 Nicotinic Acetylcholine Receptor Partial Agonist

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-933043, a novel and selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR). The development of selective α7 nAChR agonists is a promising therapeutic strategy for addressing the cognitive deficits associated with schizophrenia, which are not adequately treated by current antipsychotic medications.[1][2][3][4][5] BMS-933043 has been characterized extensively in preclinical models, demonstrating a favorable profile that led to its selection for clinical evaluation.[6][7]

Quantitative Data Summary

The pharmacological profile of BMS-933043 is defined by its high affinity and partial agonist activity at the α7 nAChR, coupled with significant selectivity over other nAChR subtypes and the 5-HT3A receptor. The following tables summarize the key quantitative data from in vitro characterization studies.

Table 1: Binding Affinity and Functional Potency of BMS-933043

This table presents the binding affinity (Ki) and functional potency (EC50) of BMS-933043 at recombinant human and native rat α7 nAChRs. The inhibition constant (Ki) reflects the concentration required to occupy 50% of the receptors, while the half-maximal effective concentration (EC50) indicates the concentration needed to elicit 50% of the maximum response in functional assays.[8][9][10]

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | Rat (native) | 3.3 nM | [3][6][11] |

| Human (recombinant) | 8.1 nM | [3][6][11][12] | |

| Functional Potency (EC50) | |||

| Calcium Flux Assay | Rat (HEK293 cells) | 23.4 nM | [3][6][11] |

| Electrophysiology | Rat | 0.14 µM | [3][6][11] |

| Human | 0.29 µM | [3][6][11] |

Table 2: Efficacy and Selectivity Profile of BMS-933043

This table details the partial agonist efficacy of BMS-933043 relative to the endogenous agonist acetylcholine (ACh). It also highlights its selectivity, showing minimal to no activity at other nAChR subtypes and a significantly weaker interaction with the 5-HT3A receptor.[6][11]

| Parameter | Species/System | Value | Reference |

| Relative Efficacy (vs. ACh) | |||

| Net Charge Crossing | Rat | 67% | [3][6][11] |

| Human | 78% | [3][6][11] | |

| Receptor Selectivity | |||

| Other nAChR Subtypes | Rat (α1β1δε, α3β4, α4β2) | No agonist activity (EC50 >100 µM) | [3][11] |

| No antagonist activity (IC50 >30 µM) | [3][11] | ||

| 5-HT3A Receptor | Human | Binding Affinity (Ki) = 2,451 nM | [6][7][11] |

| Functional Antagonism (IC50) = 8,066 nM | [6][7][11] | ||

| >300-fold selectivity over 5-HT3A | [2][4][6][7] |

Experimental Protocols

The characterization of BMS-933043 involved several key in vitro and in vivo experimental procedures. The methodologies for these are detailed below.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity (Ki) of BMS-933043 for α7 nAChRs.

-

Objective: To quantify the affinity of the compound for the receptor by measuring its ability to displace a radiolabeled ligand.

-

Preparation: Membranes were prepared from rat brain tissue (for native receptors) or from cell lines (e.g., HEK293) engineered to express recombinant human α7 nAChRs.[11]

-

Radioligand: The α7 nAChR agonist radioligand [3H]-A-585539 was used.[11]

-

Procedure:

-

A constant concentration of the radioligand ([3H]-A-585539) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (BMS-933043) are added to compete for binding to the receptors.

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).[13]

-

The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Calcium (Ca²⁺) Flux (FLIPR) Assays

This high-throughput functional assay was used to measure the agonist activity of BMS-933043 by detecting intracellular calcium influx upon α7 nAChR activation.

-

Objective: To measure the functional potency (EC50) of the compound by quantifying its ability to activate the α7 nAChR ion channel, which is highly permeable to calcium.[12][14]

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing rat α7 nAChRs were utilized.[3][11]

-

Procedure:

-

Cells are plated in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured using a Fluorometric Imaging Plate Reader (FLIPR).

-

BMS-933043 is added at various concentrations, and the change in fluorescence intensity, corresponding to the increase in intracellular Ca²⁺, is recorded in real-time.

-

-

Data Analysis: Concentration-response curves are generated by plotting the change in fluorescence against the logarithm of the agonist concentration. The EC50 value is determined from these curves. Selectivity is assessed by performing similar assays on cells expressing other nAChR subtypes.[11]

Whole-Cell Voltage Clamp Electrophysiology

This technique provides a direct measure of ion channel function and was used to confirm the partial agonist profile of BMS-933043.[15][16]

-

Objective: To directly measure the ion currents flowing through α7 nAChRs upon application of the compound and to determine its efficacy relative to the full agonist, acetylcholine (ACh).

-

Preparation: Recordings are made from individual cells (e.g., HEK293 cells expressing α7 nAChRs or oocytes) using the whole-cell patch-clamp configuration.[15][17]

-

Procedure:

-

A glass micropipette filled with an appropriate internal solution is sealed onto the membrane of a single cell.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

-

The membrane potential is "clamped" at a fixed value (e.g., -70 mV).

-

The test compound (BMS-933043) or the reference agonist (ACh) is applied to the cell.

-

The resulting inward current, carried primarily by Na⁺ and Ca²⁺ ions passing through the opened α7 nAChR channels, is recorded.

-

-

Data Analysis: The maximal response (e.g., peak current or net charge transfer) elicited by BMS-933043 is compared to the maximal response elicited by a saturating concentration of ACh to determine its relative efficacy.[11] The EC50 is also calculated from the concentration-response curve.

Preclinical Models of Schizophrenia

BMS-933043 was evaluated in rodent models designed to assess cognitive domains and sensory processing deficits relevant to schizophrenia.[18][19]

-

Novel Object Recognition (NOR) in Mice: This task assesses learning and memory. BMS-933043 was shown to improve memory at 24 hours post-training.[6][7]

-

NMDA Antagonist-Induced Deficits: The NMDA receptor antagonist MK-801 is used to induce cognitive deficits. BMS-933043 reversed MK-801-induced impairments in Y-maze performance in mice and set-shifting performance in rats.[6][7]

-

Neurodevelopmental Models: Rats treated neonatally with phencyclidine (PCP) exhibit cognitive deficits in adulthood. BMS-933043 improved performance in an extradimensional set-shifting task in these animals.[6][7]

-

Sensory Gating Models: BMS-933043 improved auditory gating in rats treated with S(+)ketamine and mismatch negativity in neonatal PCP-treated rats, indicating an enhancement of sensory processing.[6][7]

Signaling Pathways and Visualizations

Activation of the α7 nAChR, a ligand-gated ion channel, leads to a rapid influx of cations, most notably Ca²⁺.[12] This increase in intracellular calcium acts as a second messenger, initiating a cascade of downstream signaling events that modulate neuronal function. Key pathways implicated in α7 nAChR signaling include the JAK2/STAT3, PI3K/Akt, and MAPK/ERK pathways.[14][20][21] There is also evidence for direct interaction with G-protein complexes.[22][23]

Diagram: α7 nAChR Signaling Cascade

The following diagram illustrates the principal signaling pathways activated by the binding of an agonist, such as BMS-933043, to the α7 nAChR.

Caption: Key intracellular signaling pathways activated by α7 nAChR agonism.

Diagram: Preclinical Drug Discovery Workflow

This diagram outlines a generalized workflow for the preclinical evaluation of a compound like BMS-933043, from initial screening to in vivo efficacy testing.

Caption: A streamlined workflow for preclinical characterization of a nAChR modulator.

Conclusion

BMS-933043 is a potent and selective partial agonist of the α7 nAChR.[2][3][6][11] Its pharmacological profile, characterized by high-affinity binding, partial agonism with significant efficacy, and a high degree of selectivity, distinguishes it from other modulators.[4][11] Preclinical studies have demonstrated its ability to improve cognitive function and sensory processing in animal models relevant to schizophrenia.[6][7] This comprehensive in vitro and in vivo characterization established a strong rationale for its advancement into clinical trials for the treatment of cognitive impairment.[2][12][24] The data and methodologies presented in this guide underscore the rigorous process of characterizing novel central nervous system drug candidates.

References

- 1. Cognitive Deficit in Schizophrenia: From Etiology to Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BMS-933043, a Selective α7 nAChR Partial Agonist for the Treatment of Cognitive Deficits Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cognitive Deficits in Schizophrenia: Understanding the Biological Correlates and Remediation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 7. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Functionally relevant gamma-aminobutyric acidA receptors: equivalence between receptor affinity (Kd) and potency (EC50)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia | PLOS One [journals.plos.org]

- 12. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 16. criver.com [criver.com]

- 17. researchgate.net [researchgate.net]

- 18. Preclinical Models to Investigate Mechanisms of Negative Symptoms in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Using the MATRICS to guide development of a preclinical cognitive test battery for research in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. journals.biologists.com [journals.biologists.com]

- 23. α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. | BioWorld [bioworld.com]

The Rationale and Methodological Framework for Investigating NMDA Receptor Modulators, such as BMS-933043, in the Context of Sensory Processing Deficits

Disclaimer: As of December 2025, publicly available initial studies specifically investigating BMS-933043 for sensory processing deficits are scarce. A clinical trial for BMS-933043 has been completed to assess its safety, tolerability, and pharmacokinetics in healthy individuals, but the results for sensory processing applications have not been widely published[1]. This guide, therefore, provides a comprehensive overview of the scientific rationale for exploring N-methyl-D-aspartate (NMDA) receptor modulators, a class to which compounds like BMS-933043 are often associated, for the treatment of sensory processing deficits. It details the underlying mechanisms, relevant experimental protocols, and key biomarkers informed by research on other NMDA receptor antagonists.

Introduction to Sensory Processing Deficits and the Role of the NMDA Receptor

Sensory processing disorders (SPDs) involve difficulty in detecting, modulating, interpreting, and responding to sensory information[2]. These deficits are a core feature of several neurodevelopmental and psychiatric disorders, including autism spectrum disorder and schizophrenia[2][3][4]. A key neurophysiological mechanism thought to underlie these deficits is "sensory gating," the brain's ability to filter out irrelevant sensory stimuli[5]. Impaired sensory gating leads to sensory overload and can contribute to cognitive fragmentation and psychosis[5][6].

The NMDA receptor, a crucial component of glutamatergic neurotransmission, plays a vital role in synaptic plasticity, learning, and memory[7][8]. Dysfunction of the NMDA receptor has been strongly implicated in the pathophysiology of schizophrenia and the cognitive deficits associated with the disorder, including sensory gating impairments[9][10][11]. Antagonists of the NMDA receptor, such as ketamine and phencyclidine (PCP), are known to induce psychotic symptoms and disrupt sensory gating in healthy individuals, further cementing this link[8][10][11]. This evidence provides a strong basis for investigating NMDA receptor modulators as potential therapeutic agents for sensory processing deficits.

Key Preclinical and Clinical Methodologies for Assessing Sensory Gating

Several established experimental protocols are utilized to assess sensory gating deficits and the effects of pharmacological interventions.

Experimental Protocols

| Experiment | Methodology | Species | Key Measures | Relevance |

| Prepulse Inhibition (PPI) of the Startle Reflex | The startle reflex to a strong acoustic stimulus is measured. In a preceding trial, a weaker, non-startling prepulse is presented. The degree to which the prepulse inhibits the startle reflex is the measure of PPI. | Rodents | Percentage of startle inhibition. | A widely used translational model of sensorimotor gating. Deficits in PPI are observed in schizophrenia and can be induced by NMDA receptor antagonists[12]. |

| P50 Auditory Evoked Potential (AEP) Gating | Electroencephalography (EEG) is used to measure the P50 brainwave in response to two auditory clicks presented in quick succession. The ratio of the amplitude of the second P50 response to the first is the measure of sensory gating. | Humans, Rodents | P50 suppression ratio (S2/S1). | A direct measure of auditory sensory gating. Patients with schizophrenia show reduced P50 suppression[5][13]. |

| Mismatch Negativity (MMN) | EEG is used to measure the brain's automatic response to a deviant stimulus within a sequence of standard stimuli. | Humans | Amplitude and latency of the MMN wave. | An index of pre-attentive sensory information processing. MMN is often reduced in patients with schizophrenia[4][14]. |

Effects of NMDA Receptor Antagonists on Sensory Processing Biomarkers

The following table summarizes findings from studies on known NMDA receptor antagonists, which can serve as a benchmark for evaluating novel compounds.

| Compound | Model/Assay | Key Findings | Reference |

| Ketamine | Spatial Working Memory Task (Human) | Reduced accuracy in the spatial working memory task and decreased activation in the lateral prefrontal cortex. | [10] |

| Ketamine | Working Memory Task (Rodent) | Disrupted response-dependent increases in low gamma oscillations in the prefrontal cortex. | [11] |

| Memantine | Auditory Steady State Response (ASSR) (Human) | Enhanced evoked gamma power and phase locking in both schizophrenia patients and healthy controls. | [9] |

| PCP, MK-801, Ketamine | Working Memory Task (Rodent) | Increased baseline gamma power in the prefrontal cortex. | [11] |

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for a preclinical study on sensory gating.

Caption: Simplified NMDA Receptor Signaling Pathway.

Caption: Experimental Workflow for a Prepulse Inhibition (PPI) Study.

Conclusion

While direct evidence for BMS-933043 in treating sensory processing deficits is not yet in the public domain, the foundational science strongly supports the investigation of NMDA receptor modulators for this indication. The methodologies and biomarkers outlined in this guide provide a robust framework for preclinical and clinical research in this area. Future studies are needed to determine the specific effects of compounds like BMS-933043 on sensory gating and their potential as novel therapeutics for disorders characterized by sensory processing abnormalities.

References

- 1. Multiple Ascending-Dose Study to Evaluate the Safety, Tolerability and Pharmacokinetics of BMS-933043 in Healthy Subjects | BMS Study Connect [bmsstudyconnect.com]

- 2. Sensory Processing Disorders in Children and Adolescents: Taking Stock of Assessment and Novel Therapeutic Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Sensory Processing and Integration Symptom Clusters: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hierarchical Pathways from Sensory Processing to Cognitive, Clinical, and Functional Impairments in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensory Gating Deficits and their Clinical Correlates in Drug-Free/Drug-Naive Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Core of sensory gating deficits in first-episode schizophrenia: attention dysfunction [frontiersin.org]

- 7. NMDA-Receptor Agonist Reveals LTP-like Properties of 10-Hz rTMS in the Human Motor Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into binding of therapeutic channel blockers in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 65. Effects of NMDA Receptor Antagonism in Patients With Schizophrenia: Improvement in Markers of Cortical Oscillatory Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Impact of NMDA Receptor Blockade on Human Working Memory-Related Prefrontal Function and Connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of NMDA receptor antagonists on working memory and gamma oscillations, and the mediating role of the GluN2D subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Animal Models of Deficient Sensorimotor Gating in Schizophrenia: Are They Still Relevant? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Translational utility of rodent hippocampal auditory gating in schizophrenia research: a review and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The relationship between preattentive sensory processing deficits and age in schizophrenia patients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BMS-933043 and its Analog BMS-833923 in In Vivo Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of BMS-933043 and its structural analog, BMS-833923, in preclinical rodent models. The provided data and methodologies are intended to guide researchers in designing and executing in vivo studies for neuroscience and oncology research, respectively.

Compound Overview

BMS-933043 is a potent and selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1] Its activity at this receptor makes it a valuable tool for investigating cognitive function and sensory processing in rodent models of neurological and psychiatric disorders.

BMS-833923 , also known as XL139, is a potent, orally bioavailable inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[2][3] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making BMS-833923 a relevant compound for preclinical oncology research.[4][5]

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for BMS-933043 and BMS-833923 in various in vivo rodent models.

Table 1: BMS-933043 Dosage in Rodent Models for Neuroscience Applications

| Species | Strain | Application | Dosage Range | Route of Administration |

| Mouse | Not Specified | Novel Object Recognition | 0.1 - 10 mg/kg | Subcutaneous (s.c.) |

| Rat | Not Specified | Set-Shift Task | 1 - 10 mg/kg | Oral (p.o.) |

Table 2: BMS-833923 Dosage in Rodent Models for Oncology Applications

| Species | Model | Application | Dosage | Route of Administration |

| Mouse | Medulloblastoma Xenograft | Tumor Growth Inhibition | Not Specified | Oral (p.o.) |

| Mouse | Pancreatic Carcinoma Xenograft | Tumor Growth Inhibition | Not Specified | Oral (p.o.) |

| Mouse | Cholangiocarcinoma Xenograft | Tumor Growth Inhibition | Not Specified | Oral (p.o.) |

Signaling Pathways and Mechanisms of Action

BMS-933043: α7 Nicotinic Acetylcholine Receptor (nAChR) Pathway

BMS-933043 acts as a partial agonist at the α7 nAChR, a ligand-gated ion channel.[1] Activation of this receptor leads to an influx of cations, primarily Ca2+, which in turn modulates various downstream signaling cascades involved in neuronal excitability, synaptic plasticity, and cognitive processes.[6]

BMS-833923: Hedgehog (Hh) Signaling Pathway

BMS-833923 inhibits the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor.[2][3] In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3).[7][8][9] GLI proteins then translocate to the nucleus and induce the expression of target genes, including PTCH1 and GLI1 itself, which are involved in cell proliferation, survival, and differentiation.[4][10] BMS-833923 blocks the activation of GLI transcription factors by inhibiting SMO.[4]

Experimental Protocols

Protocol 1: Evaluation of BMS-933043 in the Novel Object Recognition (NOR) Task in Mice

This protocol is designed to assess the effects of BMS-933043 on recognition memory.

Materials:

-

BMS-933043

-

Vehicle (e.g., sterile saline or 0.5% methylcellulose)

-

Syringes and needles for subcutaneous injection

-

Open field arena (e.g., 40 cm x 40 cm x 40 cm)

-

Two sets of identical objects (e.g., small plastic toys of similar size but different shapes)[11][12][13]

-

Video recording and analysis software

Procedure:

-

Habituation (Day 1):

-

Gently handle each mouse for a few minutes.

-

Place each mouse individually into the empty open field arena and allow it to explore freely for 5-10 minutes.[12] This helps to reduce anxiety and familiarize the animals with the environment.

-

Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.[14]

-

-

Training/Familiarization (Day 2):

-

Prepare the desired dose of BMS-933043 in the chosen vehicle. A dose range of 0.1-10 mg/kg can be explored.

-

Administer BMS-933043 or vehicle via subcutaneous injection 30-60 minutes before the training session.

-

Place two identical objects in opposite corners of the arena.

-

Place a mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).[12]

-

Record the time the mouse spends actively exploring each object (sniffing or touching with the nose).

-

Clean the arena and objects with 70% ethanol between each mouse.

-

-

Testing (Day 3):

-

Administer the same dose of BMS-933043 or vehicle as on the training day, 30-60 minutes before the testing session.

-

Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.

-

Place the mouse back in the center of the arena and allow it to explore for 5-10 minutes.

-

Record the time spent exploring the familiar and the novel object.

-

Data Analysis:

-

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

A positive DI indicates a preference for the novel object and intact recognition memory.

-

Compare the DI between the vehicle-treated and BMS-933043-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Evaluation of BMS-833923 in a Subcutaneous Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of BMS-833923 in a mouse xenograft model.

Materials:

-

BMS-833923

-

Vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) in water)

-

Cancer cell line of interest (e.g., medulloblastoma, pancreatic, or cholangiocarcinoma)[4][10]

-

Immunocompromised mice (e.g., nude or SCID)

-

Matrigel (optional)

-

Oral gavage needles

-

Calipers for tumor measurement

Procedure:

-

Cell Culture and Implantation:

-

Culture cancer cells under standard conditions.

-

Harvest cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor the mice regularly for tumor growth.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

-

Drug Preparation and Administration:

-

Prepare a suspension of BMS-833923 in the chosen vehicle. Doses of 15 mg/kg or 30 mg/kg can be used as a starting point.

-

Administer BMS-833923 or vehicle to the respective groups via oral gavage once daily.

-

-

Tumor Measurement and Monitoring:

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Study Endpoint:

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Compare the tumor growth between the vehicle- and BMS-833923-treated groups using appropriate statistical methods (e.g., repeated measures ANOVA).

-

At the end of the study, compare the final tumor weights between the groups.

References

- 1. Alpha-7 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HEDGEHOG-GLI1 signaling regulates human glioma growth, cancer stem cell self-renewal and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 9. The Sonic Hedgehog–Patched–Gli Pathway in Human Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. maze.conductscience.com [maze.conductscience.com]

- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel object recognition task for mice: Is it a test for memory, object neophobia or innate preference? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel Object Recognition [protocols.io]

Application Notes and Protocols for BMS-933043 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation and use of BMS-933043, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), in cell culture experiments. The included methodologies cover stock solution preparation, cell culture handling, and functional assay guidelines. Quantitative data is presented in a clear, tabular format, and a diagram of the experimental workflow is provided to ensure clarity and reproducibility.

Introduction

BMS-933043 is a positive allosteric modulator of mGluR2, a G-protein coupled receptor that plays a crucial role in regulating synaptic transmission. As a PAM, BMS-933043 enhances the receptor's response to the endogenous ligand, glutamate. The activation of mGluR2 is negatively coupled to adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism makes mGluR2 an attractive therapeutic target for various neurological and psychiatric disorders. These protocols are designed to assist researchers in the effective use of BMS-933043 for in vitro studies.

Physicochemical and Biological Properties

| Parameter | Value | Source/Comment |

| Target | Metabotropic Glutamate Receptor 2 (mGluR2) | Presumed based on compound series |

| Mechanism of Action | Positive Allosteric Modulator (PAM) | Potentiates the effect of glutamate |

| Downstream Effect | Reduction of intracellular cAMP | via coupling to Gαi/o proteins |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Common solvent for similar compounds |

| Typical Stock Concentration | 10 mM in DMSO | General starting point, verify solubility |

| Typical Working Concentration | 1 nM - 10 µM | Dependent on cell type and assay |

Experimental Protocols

Preparation of BMS-933043 Stock Solution

Materials:

-

BMS-933043 powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Bring the BMS-933043 powder and anhydrous DMSO to room temperature.

-

Aseptically weigh the required amount of BMS-933043 powder.

-

Prepare a 10 mM stock solution by dissolving the powder in the appropriate volume of anhydrous DMSO. For example, for 1 mg of a compound with a hypothetical molecular weight of 400 g/mol , dissolve in 250 µL of DMSO.

-

Vortex the solution thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

Recommended Cell Lines:

-

HEK293 cells stably expressing human mGluR2 (HEK293-hmGluR2)

-

CHO-K1 cells stably expressing human mGluR2 (CHO-K1-hmGluR2)

-

Primary neuronal cultures

Procedure:

-

Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, following standard cell culture protocols.

-

Plate the cells in the desired format (e.g., 96-well or 384-well plates) at a density that will result in 70-90% confluency on the day of the experiment.

-

On the day of the experiment, prepare serial dilutions of the BMS-933043 stock solution in a serum-free or low-serum cell culture medium to achieve the desired final concentrations.

-

Remove the culture medium from the cells and replace it with the medium containing the various concentrations of BMS-933043.

-

Incubate the cells for the desired period (e.g., 15-30 minutes for pre-incubation before adding an agonist).

In Vitro Functional Assays

The functional activity of BMS-933043 as an mGluR2 PAM can be assessed using various in vitro assays.

This assay measures the inhibition of forskolin-stimulated cAMP production, which is a hallmark of mGluR2 activation.

Procedure:

-

Pre-treat the cells with different concentrations of BMS-933043 for 15-30 minutes.

-